N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide
CAS No.: 97963-75-2
Cat. No.: VC3749052
Molecular Formula: C9H8F2N2O4
Molecular Weight: 246.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97963-75-2 |
|---|---|
| Molecular Formula | C9H8F2N2O4 |
| Molecular Weight | 246.17 g/mol |
| IUPAC Name | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide |
| Standard InChI | InChI=1S/C9H8F2N2O4/c1-5(14)12-7-3-2-6(17-9(10)11)4-8(7)13(15)16/h2-4,9H,1H3,(H,12,14) |
| Standard InChI Key | QEQJDPGRNSQLFI-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-] |
Introduction
Identification and Basic Properties
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide is an organic compound with several distinctive functional groups that contribute to its chemical behavior and applications. This section explores its fundamental characteristics and identification parameters.
Chemical Identity
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide features three key functional groups: a nitro group positioned at the ortho position relative to the acetamide group, a difluoromethoxy substituent, and an acetamide moiety. This unique combination of functional groups contributes to the compound's reactivity profile and potential applications.
The compound is officially registered with CAS number 97963-75-2, which serves as its unique identifier in chemical databases and literature. It has several alternative names in chemical nomenclature systems, but its IUPAC name provides the most systematic description of its structure.
Physical and Chemical Data
The molecular formula of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide is C9H8F2N2O4, corresponding to a molecular weight of 246.17 g/mol according to computed data from PubChem. The compound possesses several identifiers that facilitate its tracking in chemical databases:
| Parameter | Value |
|---|---|
| IUPAC Name | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide |
| CAS Number | 97963-75-2 |
| Molecular Formula | C9H8F2N2O4 |
| Molecular Weight | 246.17 g/mol |
| InChI Key | QEQJDPGRNSQLFI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)OC(F)F)N+[O-] |
| DSSTOX Substance ID | DTXSID10579277 |
In terms of physical properties, the compound exhibits thermal instability at temperatures above 200°C, at which point it decomposes and releases nitrogen oxide gases. Additionally, the acetamide group demonstrates hydrolytic sensitivity under extreme pH conditions (below 2 or above 12).
Synthetic Methodologies
The synthesis of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide involves specific reaction pathways and conditions that have been optimized for efficiency and yield. Understanding these synthetic routes is crucial for its commercial production and laboratory preparation.
Primary Synthetic Route
The synthesis of this compound typically follows a two-step process starting from 4-(difluoromethoxy)phenol:
-
Nitration: The introduction of a nitro group at the ortho position using nitrating agents
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Acetylation: The addition of an acetamide group using acetylating agents
The nitration reaction is conducted under carefully controlled conditions to achieve selectivity and high yield. The following table details the typical reaction parameters:
| Parameter | Details |
|---|---|
| Nitrating Agent | Fuming HNO₃ (4.44 mol) |
| Catalyst | H₂SO₄ (98%, 1.5 g) |
| Temperature | 20–25°C |
| Time | 2–3 hours (addition) + 2 hours (stirring) |
| Yield | 92% (isolated) |
This step is followed by acetylation of the resulting 4-(difluoromethoxy)-2-nitrophenol intermediate:
| Parameter | Details |
|---|---|
| Acetylating Agent | Acetic anhydride or acetyl chloride |
| Solvent | Dichloromethane |
| Workup | Neutralization with 20% NaOH, followed by extraction |
The reaction progress is typically monitored using thin-layer chromatography (TLC), with the product showing an Rf value of approximately 0.6 in a toluene:ethyl acetate (60:40) solvent system.
Mechanistic Considerations
The nitration mechanism involves the initial formation of a nitronium ion (NO₂⁺) through the protonation of nitric acid by sulfuric acid. This electrophilic species then attacks the aromatic ring, preferentially at the ortho position relative to the existing substituents due to directing effects.
The acetylation reaction proceeds through nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acetylating agent, followed by elimination of the leaving group. This reaction enhances the compound's solubility in polar aprotic solvents, which is advantageous for further transformations.
Chemical Reactivity
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide participates in various chemical reactions due to the presence of its three reactive functional groups. This reactivity profile makes it valuable in the synthesis of more complex molecules.
Reduction Reactions
The nitro group in the compound can undergo reduction to yield corresponding amine derivatives. Different reduction methods have been documented with varying yields and specificities:
| Method | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Raney Ni, ethanol, reflux | 4-(Difluoromethoxy)-2-aminophenylacetamide | 85% |
| Acidic Reduction | Fe powder, NH₄Cl, H₂O, reflux | Same as above | 90% |
The reduction products are important intermediates in the synthesis of heterocyclic compounds, particularly benzimidazoles that have pharmaceutical relevance. Raney nickel is often preferred as a catalyst due to its ability to provide cleaner reduction with minimal byproducts.
Substitution Reactions
The nitro group can also participate in nucleophilic aromatic substitution (NAS) reactions under specific conditions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Hydrazine | Ethanol, reflux, 4 hours | 2-Hydrazinyl derivative |
| Thiols (e.g., CS₂) | Reflux, 4 hours | 2-Mercapto derivatives |
These substitution reactions face challenges due to steric hindrance from the difluoromethoxy group, which slows the reaction kinetics. Consequently, elevated temperatures (above 80°C) are typically required for efficient substitution.
Biological Activity
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide demonstrates significant biological activities that make it relevant for pharmaceutical research and development. Its effects on various biological systems have been documented through multiple studies.
Anticancer Properties
The compound exhibits notable cytotoxic activity against several cancer cell lines. Research has demonstrated its ability to reduce cell viability in human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. The measured IC₅₀ values (concentration required to inhibit 50% of cell growth) are:
| Cancer Cell Line | IC₅₀ Value |
|---|---|
| A-549 (Human lung carcinoma) | 15 μM |
| MCF-7 (Human breast carcinoma) | 20 μM |
These values indicate moderate cytotoxic potency, suggesting potential applications in anticancer drug development. The mechanism underlying this cytotoxicity has been linked to the compound's ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. By interfering with this pathway, the compound may disrupt DNA replication and cell division in rapidly proliferating cancer cells.
Structure-Activity Relationships
Understanding the relationship between the compound's structure and its biological activities provides valuable insights for designing more effective derivatives and optimizing its potential applications.
Functional Group Contributions
The nitro group acts as an electrophile, capable of reacting with nucleophiles in biological systems. This reactivity may be partially responsible for the compound's cytotoxic effects.
The difluoromethoxy group enhances the compound's stability and also impacts its lipophilicity, potentially influencing its ability to cross cell membranes and reach intracellular targets.
The acetamide moiety contributes to the compound's solubility profile and may participate in hydrogen bonding interactions with biological macromolecules such as proteins and nucleic acids.
Comparison with Related Compounds
When compared to structurally similar compounds, N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide demonstrates unique properties and activities:
| Compound | Structural Difference | Activity Comparison |
|---|---|---|
| N-(4-(Difluoromethoxy)phenyl)acetamide | Lacks the nitro group | Different reactivity and reduced biological activity |
| N-(2-nitrophenyl)acetamide | Different position of the nitro group, no difluoromethoxy group | Distinct chemical properties and biological profile |
| 4-(Difluoromethoxy)nitrobenzene | Without the acetamide group | Different applications and solubility characteristics |
The specific combination of functional groups in N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide provides a balanced profile of reactivity and stability that makes it particularly suitable for various applications, especially as an intermediate in pharmaceutical synthesis.
Applications in Research and Industry
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide serves important roles in both research settings and industrial applications, primarily due to its versatile chemical reactivity and biological activities.
Pharmaceutical Intermediate
The compound functions as a crucial intermediate in the synthesis of more complex organic molecules, particularly those with pharmaceutical relevance. Its unique structure makes it valuable for producing:
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Benzimidazole derivatives with potential therapeutic applications
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Heterocyclic compounds with biological activity
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Modified aromatic systems with enhanced pharmacological properties
The controlled reduction of the nitro group provides access to corresponding amines, which can then undergo various transformations to generate diverse molecular scaffolds used in drug development pipelines.
Research Tool
In research settings, N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide serves as a model compound for studying:
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Mechanisms of nucleophilic aromatic substitution reactions
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Effects of electron-withdrawing groups on aromatic reactivity
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Structure-activity relationships in biological systems
The compound's documented biological activities make it a valuable starting point for medicinal chemistry research aimed at developing new therapeutic agents for cancer treatment and antimicrobial applications.
Future Research Directions
The existing knowledge about N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide points to several promising avenues for future investigation.
Therapeutic Development
Building on the compound's demonstrated anticancer and antimicrobial properties, further research could focus on:
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Optimizing its structure to enhance potency and selectivity
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Conducting in vivo studies to evaluate efficacy and safety profiles in animal models
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Detailed exploration of molecular pathways affected by this compound
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Development of suitable formulations and delivery methods for potential clinical applications
Synthetic Methodology Improvements
Enhancing the synthetic approaches to this compound and its derivatives could involve:
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Developing greener synthesis methods with reduced environmental impact
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Exploring catalytic approaches to improve efficiency and selectivity
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Investigating continuous flow chemistry techniques for scaled production
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Implementing biocatalytic methods for stereoselective transformations
These research directions could significantly expand the utility and applications of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide in both academic and industrial settings.
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